(S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide

Description

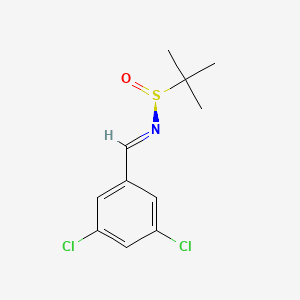

(S)-N-(3,5-Dichlorobenzylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide Schiff base derivative characterized by a 3,5-dichlorobenzylidene moiety and a tert-butyl sulfinamide group. The compound’s stereochemistry (S-configuration at the sulfinamide sulfur) is critical for its applications in asymmetric synthesis and catalysis, where enantioselectivity is paramount . Its structure combines the electron-withdrawing effects of chlorine substituents with the steric bulk of the tert-butyl group, influencing reactivity and stability.

Properties

IUPAC Name |

(NE,S)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NOS/c1-11(2,3)16(15)14-7-8-4-9(12)6-10(13)5-8/h4-7H,1-3H3/b14-7+/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEXDKSDXMGGPK-KAMPRCONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)/N=C/C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Additives and Reaction Optimization

The inclusion of catalytic iodine (1 equiv.) significantly accelerates the condensation under solvent-free mechanochemical conditions. Grinding the reactants in an agate mortar for 20 minutes achieves 80% conversion, with subsequent purification by flash chromatography yielding 30–57% isolated product. Stereoselectivity is preserved by using enantiomerically pure (S)-2-methylpropane-2-sulfinamide, which directs the configuration of the resulting imine.

Table 1: Representative Yields for Sulfinyl Imine Synthesis

| Aldehyde Component | Sulfinamide Component | Catalyst | Yield (%) | Purity (er) |

|---|---|---|---|---|

| 3,5-Dichlorobenzaldehyde | (S)-2-Methylpropane-2-sulfinamide | I₂ | 57 | 98.8:1.2 |

| 2-Iodobenzaldehyde | (R)-2-Methylpropane-2-sulfinamide | None | 30 | 95:5 |

Mechanochemical Synthesis: A Solvent-Free Approach

Mechanochemistry offers an eco-friendly alternative to traditional solution-phase methods. In this approach, 3,5-dichlorobenzaldehyde and (S)-2-methylpropane-2-sulfinamide are ground with iodine in a ball mill or mortar, eliminating the need for solvents. The absence of solvent reduces side reactions and simplifies purification, though yields may be modest (30–57%) compared to conventional methods.

Advantages and Limitations

-

Advantages : Reduced environmental impact, faster reaction times (20–30 minutes), and compatibility with moisture-sensitive reagents.

-

Limitations : Challenges in scaling up due to equipment constraints and lower yields in complex substrates.

Industrial-Scale Production Strategies

Large-scale synthesis of chiral sulfinamides, as demonstrated for tert-butanesulfinamide, involves continuous flow reactors and optimized workup protocols. For this compound, key steps include:

-

Reactor Design : Tubular flow reactors maintain consistent temperature and mixing, critical for reproducibility.

-

Workup and Isolation : Distillation under vacuum removes THF, followed by acidification with phosphoric acid to precipitate the product. Filtration and washing with water yield the sulfinyl imine with >98% enantiomeric ratio (er).

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Temperature | −5°C to 55°C |

| Pressure | 10–20 mmHg |

| Solvent | THF |

| Yield | 93.9% |

Stereoselectivity and Chiral Control

The configuration of the sulfinamide auxiliary dictates the stereochemical outcome. (S)-2-Methylpropane-2-sulfinamide induces preferential formation of the (S)-configured imine due to steric and electronic effects during the condensation. Nuclear Overhauser effect spectroscopy (NOESY) analyses confirm the spatial arrangement of substituents, validating the stereochemical integrity.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for this compound

| Method | Yield (%) | Purity (er) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Solution-Phase | 70–85 | 99:1 | High | Moderate |

| Mechanochemical | 30–57 | 98.8:1.2 | Low | Low |

| Industrial Continuous | 93.9 | 98.5:1.5 | High | Moderate |

Byproduct Management and Purification

Common byproducts include unreacted aldehyde and sulfinamide, eliminated via flash chromatography (10–14% ethyl acetate/hexane). Aqueous workups with phosphoric acid further enhance purity by removing ionic impurities .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinamide group to other functional groups, such as amines.

Substitution: The dichlorobenzylidene moiety can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Steric Bulk: The tert-butyl group in the target and related sulfinamides (e.g., ) provides steric shielding, which is crucial for enantioselective reactions.

Synthetic Efficiency :

- Yields for sulfinamide Schiff bases range from 65% to 76%, with HCl/MeOH deprotection being a common step . Titanium-mediated condensation (e.g., Ti(OPri)₄ in THF) is standard for imine formation .

Spectroscopic Signatures :

- Aromatic protons in dichloro derivatives (e.g., δ 7.28 ppm in 22b ) are downfield-shifted compared to nitroaniline analogs (δ ~7.00–7.12 ppm) due to electron-withdrawing effects .

- HRMS data confirm molecular integrity, with deviations <1 ppm between calculated and observed values .

Electronic and Functional Comparisons

Nonlinear Optical (NLO) Properties:

Theoretical studies on dichlorobenzylidene-aniline analogs (e.g., compound B ) reveal that nitro groups enhance hyperpolarizability (β = 12.8 ×10⁻³⁰ esu) via intramolecular charge transfer.

Biological Activity

(S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide, a sulfinamide derivative, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₁H₁₃Cl₂NOS

- Molecular Weight : 278.2 g/mol

- CAS Number : 1980007-52-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to form complexes with proteins and nucleic acids, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study involving several sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antitumor activity against various cancer cell lines. The following table summarizes the findings from these studies:

| Compound | Cell Line Tested | IC₅₀ (µM) | Activity Description |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 6.26 ± 0.33 | High activity |

| This compound | HCC827 (Lung Cancer) | 20.46 ± 8.63 | Moderate activity |

| This compound | NCI-H358 (Lung Cancer) | 16.00 ± 9.38 | Moderate activity |

These results indicate that while the compound shows promising antitumor effects in vitro, further optimization is necessary to enhance selectivity and reduce toxicity towards normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. A study assessing various sulfonamide derivatives found that many exhibited moderate antibacterial effects against a range of pathogens:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Description |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | Moderate |

| This compound | Escherichia coli | 64 | Moderate |

The presence of chlorinated aromatic groups in its structure likely contributes to its antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

-

Antitumor Activity in Lung Cancer Models :

A study conducted on lung cancer cell lines A549 and HCC827 demonstrated that this compound significantly inhibited cell proliferation compared to control groups treated with standard chemotherapeutics like doxorubicin . -

Radical Scavenging Ability :

The compound was also assessed for its ability to scavenge free radicals using the DPPH assay. Results indicated moderate radical scavenging activity, suggesting potential antioxidant properties that could complement its anticancer effects .

Q & A

Q. What are the standard synthetic routes for preparing (S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide?

A common method involves condensation of 3,5-dichlorobenzaldehyde with 2-methylpropane-2-sulfinamide under acidic or catalytic conditions. Key steps include:

- Schiff base formation : Reacting the aldehyde with the sulfinamide in a solvent like ethanol or dichloromethane, often with molecular sieves to absorb water and drive the reaction .

- Purification : Recrystallization from ethanol or mixed solvents (e.g., CHCl₃/hexane) to isolate enantiopure (S)-isomers .

- Characterization : Confirmation via NMR (¹H/¹³C), FTIR (C=N stretch ~1600 cm⁻¹), and elemental analysis.

Q. How can X-ray crystallography be used to determine the molecular structure of this compound?

The SHELX suite (e.g., SHELXL for refinement and SHELXS/D for structure solution) is widely employed . Key steps include:

- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O) to understand packing motifs .

- Torsion angle measurement : Analyze conformational flexibility (e.g., C–SO₂–NH–C torsion angles ~-58° to -49°) .

Q. What spectroscopic techniques are critical for characterizing this sulfinamide Schiff base?

- NMR : ¹H NMR to confirm imine proton (~8.5–9.0 ppm) and sulfinamide stereochemistry.

- UV-Vis : Detect π→π* and n→π* transitions (λmax ~250–350 nm) .

- FTIR : Validate C=N (1600–1650 cm⁻¹) and S=O (1040–1100 cm⁻¹) stretches.

Advanced Research Questions

Q. How can computational methods predict the non-linear optical (NLO) properties of this compound?

- Theoretical framework : Use ab initio Hartree-Fock (HF) or density functional theory (DFT) with basis sets like 6-311G(d,p) .

- Key parameters : Calculate polarizability (α), hyperpolarizability (β), and dipole moment.

- Charge-transfer analysis : Identify intramolecular interactions (e.g., electron-withdrawing Cl groups enhance β) .

- Software : Gaussian 09 or ORCA for simulations, compared to experimental UV-Vis/NLO data .

Q. How do molecular conformation and hydrogen bonding influence crystallographic packing?

- Conformational analysis : Compare experimental torsion angles (e.g., -58.57° ) with DFT-optimized geometries.

- Hydrogen-bond networks : Use Mercury or OLEX2 to map interactions (e.g., dimeric chains via N–H⋯O) .

- Packing effects : Tilt angles between aromatic rings (e.g., 84.2° in sulfonamide analogs) impact material properties .

Q. How can discrepancies between experimental and computational data be resolved?

- UV-Vis mismatch : Optimize solvent effects (PCM models) or refine basis sets (e.g., adding diffuse functions).

- Crystallographic vs. DFT geometries : Account for crystal packing forces in simulations (e.g., using ONIOM hybrid methods).

- Hyperpolarizability deviations : Validate with experimental electric-field-induced second harmonic generation (EFISHG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.